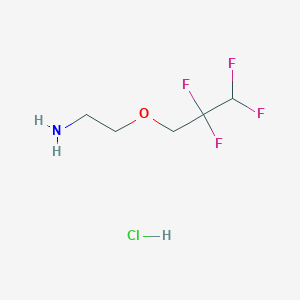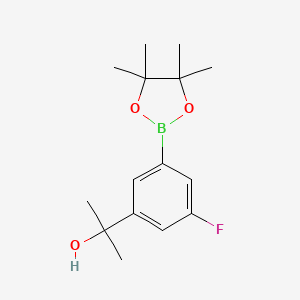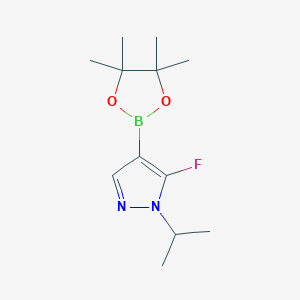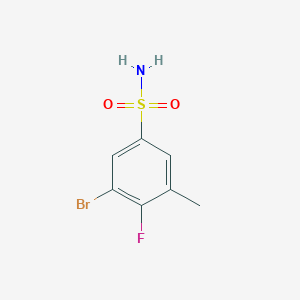
4-Bromo-3-chloro-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical synthesis processes due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloro-2-fluorobenzoyl chloride can be synthesized through the chlorination and bromination of 2-fluorobenzoyl chloride. The process involves the following steps:
Fluorination: Starting with benzoyl chloride, fluorination is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Chlorination: The fluorinated benzoyl chloride is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Bromination: Finally, bromination is performed using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to form 4-bromo-3-chloro-2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve solvents like dichloromethane or tetrahydrofuran at room temperature.
Reduction: Reagents include lithium aluminum hydride or sodium borohydride. Conditions involve solvents like ether or tetrahydrofuran under an inert atmosphere.
Oxidation: Reagents include potassium permanganate or chromium trioxide.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-Bromo-3-chloro-2-fluorobenzyl alcohol: Formed from reduction reactions.
4-Bromo-3-chloro-2-fluorobenzoic acid: Formed from oxidation reactions.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoyl chloride
- 3-Chloro-2-fluorobenzoyl chloride
- 4-Chloro-3-fluorobenzoyl chloride
Uniqueness
4-Bromo-3-chloro-2-fluorobenzoyl chloride is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROSACDCVYEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)





![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)



